Vitamin B Complex
Overview
Description
Vitamin B Complex refers to a group of water-soluble vitamins that play crucial roles in cell metabolism and overall health. This complex includes several vitamins, such as thiamine (vitamin B1), riboflavin (vitamin B2), niacin (vitamin B3), pantothenic acid (vitamin B5), pyridoxine (vitamin B6), biotin (vitamin B7), folic acid (vitamin B9), and cobalamin (vitamin B12) . These vitamins are essential for energy production, red blood cell formation, and the maintenance of healthy skin, hair, and nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Vitamin B Complex involves various synthetic routes depending on the specific vitamin. For instance, riboflavin (vitamin B2) can be synthesized through microbial fermentation using genetically modified microorganisms . Niacin (vitamin B3) is often produced through the oxidation of 3-methylpyridine .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes. For example, riboflavin is produced using the bacterium Bacillus subtilis, which is genetically engineered to overproduce the vitamin . The fermentation broth is then subjected to downstream processing to extract and purify the vitamin. Similarly, cobalamin (vitamin B12) is produced using Propionibacterium shermanii or Pseudomonas denitrificans .
Chemical Reactions Analysis
Types of Reactions: Vitamin B Complex vitamins undergo various chemical reactions, including oxidation, reduction, and substitution. For example, thiamine (vitamin B1) can undergo oxidative degradation in the presence of light and oxygen .
Common Reagents and Conditions: Common reagents used in the reactions of this compound vitamins include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions often occur under mild conditions, such as room temperature and neutral pH.
Major Products: The major products formed from these reactions depend on the specific vitamin and reaction conditions. For instance, the oxidation of riboflavin can lead to the formation of lumichrome and lumiflavin .
Scientific Research Applications
Vitamin B Complex has a wide range of scientific research applications:
Mechanism of Action
The vitamins in the Vitamin B Complex act as coenzymes, which means they assist enzymes in catalyzing biochemical reactions. For example, thiamine (vitamin B1) acts as a coenzyme in the decarboxylation of alpha-keto acids, which is crucial for energy production . Riboflavin (vitamin B2) is involved in redox reactions as a component of flavoproteins . These vitamins target various molecular pathways, including the citric acid cycle and the electron transport chain, to facilitate cellular energy production .
Comparison with Similar Compounds
Vitamin B Complex is unique due to its comprehensive role in various metabolic processes. Similar compounds include:
Carnitine: Involved in fatty acid metabolism.
Choline: Essential for the synthesis of acetylcholine, a neurotransmitter.
Lipoic Acid: Functions as a coenzyme in oxidative decarboxylation reactions.
Inositol: Plays a role in cell membrane formation and signaling.
Para-aminobenzoic Acid: Involved in the synthesis of folic acid.
These compounds perform analogous functions but are not classified as B vitamins. The uniqueness of this compound lies in its collective role in energy production, red blood cell formation, and maintenance of overall health .
Properties
IUPAC Name |
pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPAKSUCGFBDDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Record name | NICOTINAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20736 | |
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Record name | NICOTINAMIDE | |
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Record name | nicotinamide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Nicotinamide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020929 | |
Record name | Niacinamide | |
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Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nicotinamide is a white powder. (NTP, 1992), Dry Powder; Other Solid, Colorless needles or white crystalline powder. Bitter taste., Solid, WHITE CRYSTALLINE POWDER. | |
Record name | NICOTINAMIDE | |
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Record name | 3-Pyridinecarboxamide | |
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Record name | Nicotinamide | |
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Record name | Niacinamide | |
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Record name | NICOTINAMIDE | |
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Boiling Point |
302 to 320 °F at 760 mmHg (NTP, 1992), BP: 157 °C at 5X10-4 atm, BP: 150-160 at 0.67 Pa. Sublimation range 80-100 °C | |
Record name | NICOTINAMIDE | |
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Record name | Nicotinamide | |
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Record name | Nicotinamide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1237 | |
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Flash Point |
182 °C | |
Record name | NICOTINAMIDE | |
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Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 5X10+5 mg/L at 25 °C, Very soluble in water; 1 g is soluble in 1 mL water, 1 g dissolves in about 1 mL water, in 10 mL glycerol, in about 1.5 mL alcohol, Soluble in butanol, chloroform, For more Solubility (Complete) data for Nicotinamide (6 total), please visit the HSDB record page., 500 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 100 (very good) | |
Record name | SID8139965 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | NICOTINAMIDE | |
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Record name | Nicotinamide | |
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Record name | Nicotinamide | |
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Record name | Niacinamide | |
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URL | http://www.hmdb.ca/metabolites/HMDB0001406 | |
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Record name | NICOTINAMIDE | |
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Density |
1.4 (NTP, 1992) - Denser than water; will sink, 1.400 g/cu cm at 25 °C, Specific heat = solid, 55 °C: 1.30 kJ/kg; heat of solution in water: -148 kJ/kg; heat of fusion: 381 kJ/kg; density of melt, at 150 °C: 1.19 g/cu cm, 1.4 g/cm³ | |
Record name | NICOTINAMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20736 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Nicotinamide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1237 | |
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Record name | NICOTINAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Density |
Relative vapor density (air = 1): 4.2 | |
Record name | NICOTINAMIDE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |
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Vapor Pressure |
Vapor pressure, kPa at 35 °C: 3.1 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Color/Form |
White, powder, needles from benzene, Colorless crystalline solid, White, crystalline powder, Colorless needles | |
CAS No. |
98-92-0 | |
Record name | NICOTINAMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20736 | |
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Record name | Nicotinamide | |
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Record name | Niacinamide [USP] | |
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Record name | 3-Pyridinecarboxamide | |
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Record name | Nicotinamide | |
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Record name | Niacinamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
264 to 268 °F (NTP, 1992), 128.8 °C, 130 °C, 127-131 °C | |
Record name | NICOTINAMIDE | |
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Record name | Nicotinamide | |
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URL | https://www.drugbank.ca/drugs/DB02701 | |
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Record name | Niacinamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | NICOTINAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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